

An In-Depth Technical Guide to α -Bromopropiophenone (CAS 2114-00-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl 2-bromo-2-propyl ketone*

Cat. No.: *B084759*

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of α -bromopropiophenone (CAS 2114-00-3), a pivotal α -bromo ketone intermediate in organic synthesis. It details the compound's physicochemical properties, synthesis protocols, and significant applications, particularly in the development of pharmaceuticals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, tabulated data for easy reference, and visualizations of key synthetic and biological pathways.

Introduction

α -Bromopropiophenone, also known as 2-bromo-1-phenyl-1-propanone, is an organic compound characterized by a propiophenone structure with a bromine atom at the alpha position to the carbonyl group. This structural feature makes it a highly reactive and versatile intermediate in synthetic chemistry. Its primary significance lies in its role as a key building block for a variety of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.

For drug development professionals, α -bromopropiophenone is of particular interest as a crucial precursor in the synthesis of several notable drugs. It is instrumental in the production of cathinone derivatives and the widely used antidepressant, bupropion. The reactivity of its α -bromo group allows for facile nucleophilic substitution reactions, enabling the construction of diverse molecular scaffolds, including important heterocyclic systems like morpholinols.

Physicochemical Properties

α -Bromopropiophenone is typically a colorless to pale yellow liquid with a distinct odor. It is known to be sensitive to light. Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	2114-00-3	
Molecular Formula	C_9H_9BrO	
Molecular Weight	213.07 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	245-250 °C (lit.) 138-140 °C / 14 mmHg 132-133 °C / 12 mmHg	
Density	1.4 g/mL at 25 °C (lit.) 1.41 g/cm ³	
Refractive Index	n_{20}/D 1.571 (lit.)	
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Insoluble in water; Soluble in ethanol, ether, acetone	
SMILES	<chem>CC(Br)C(=O)c1ccccc1</chem>	
InChI Key	WPDWOCRJBPXJFM- UHFFFAOYSA-N	

Synthesis of α -Bromopropiophenone

The most common method for preparing α -bromopropiophenone is through the electrophilic α -bromination of propiophenone. While this reaction can be performed in organic solvents like glacial acetic acid, alternative methods using aqueous suspensions have been developed to simplify the work-up and improve the process's efficiency.

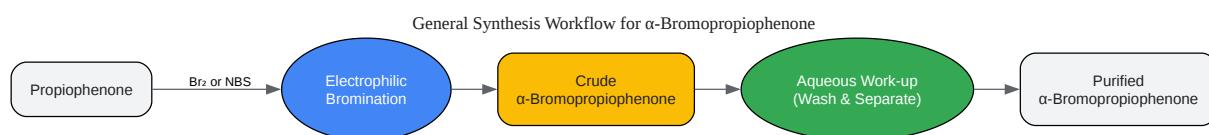
Experimental Protocol: Bromination in Aqueous Salt Suspension

This protocol is adapted from a patented method that avoids volatile organic solvents during the reaction.

Materials:

- Propiophenone (e.g., 45 parts by weight)
- Saturated sodium chloride (NaCl) solution (e.g., 45 parts by weight)
- Liquid Bromine (Br₂) (e.g., 54 parts by weight)
- Sodium carbonate solution
- Calcium chloride (for drying)

Procedure:


- Suspend 45 parts of propiophenone in 45 parts of a saturated sodium chloride solution in a suitable reaction vessel equipped with a stirrer.
- With vigorous stirring, slowly add a small amount of bromine to initiate the reaction.
- Once the color of the initial bromine has disappeared, continue the dropwise addition of the remaining bromine (total of 54 parts). The reaction is typically exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.
- After the addition is complete, continue stirring until the reaction mixture is decolorized.
- Stop stirring and allow the layers to separate. The denser α -bromopropiophenone will form the lower layer.
- Separate the lower organic layer.
- Wash the organic layer sequentially with water and a sodium carbonate solution to remove any residual hydrobromic acid.

- Dry the product over anhydrous calcium chloride.
- For higher purity, the final product can be distilled under reduced pressure. The product distills at 132-133 °C at 12 mmHg. This procedure results in a nearly quantitative yield.

Alternative Synthesis Methods

Other established methods include the bromination of propiophenone using:

- N-Bromosuccinimide (NBS): A safer and more selective brominating agent compared to molecular bromine.
- Metal Halide Catalysts: In solvents like acetic acid, catalysts can be used to facilitate the reaction.

[Click to download full resolution via product page](#)

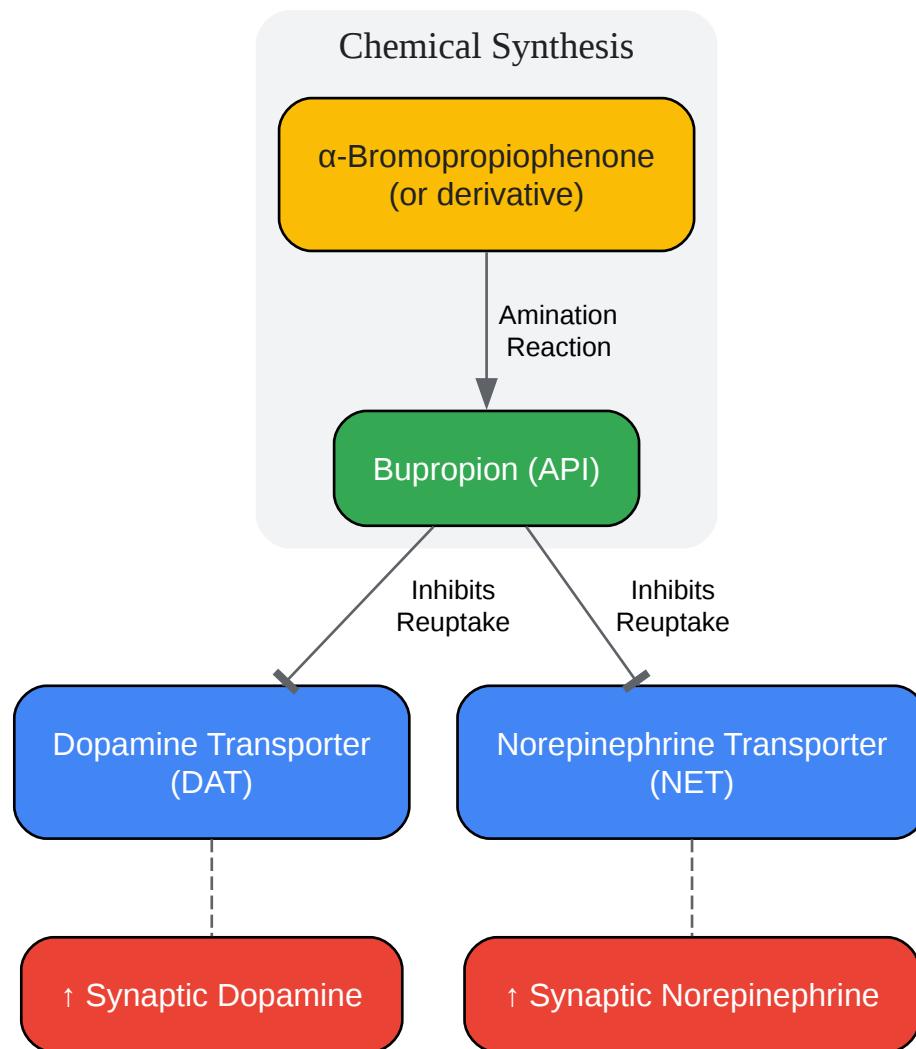
General Synthesis Workflow for α -Bromopropiophenone

Key Chemical Reactions and Applications in Drug Development

The synthetic utility of α -bromopropiophenone stems from the reactivity of the carbon-bromine bond alpha to the carbonyl group, which is susceptible to nucleophilic attack. This allows for the straightforward introduction of various functional groups.

Synthesis of Bupropion

A primary application of α -bromopropiophenone derivatives is in the synthesis of the antidepressant bupropion. The key step involves a nucleophilic substitution reaction between m-chloro- α -bromopropiophenone and tert-butylamine. While the direct precursor for bupropion


is the chlorinated analog, the fundamental reaction pathway is exemplary of α -bromopropiophenone's reactivity.

Generalized Experimental Protocol for Amination:

- Dissolve α -bromopropiophenone in a suitable aprotic solvent (e.g., toluene or acetonitrile).
- Add an excess of the desired amine (e.g., tert-butylamine) to the solution. The reaction is often carried out at room temperature or with gentle heating.
- Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
- Upon completion, the reaction mixture is typically washed with water to remove the hydrobromide salt of the excess amine.
- The organic layer is dried and the solvent is removed under reduced pressure to yield the crude α -aminoketone product (e.g., bupropion free base), which can be further purified by crystallization or chromatography.
- For pharmaceutical use, the free base is converted to a stable salt, such as the hydrochloride salt, by treating a solution of the base with HCl.

Biological Relevance of α -Bromopropiophenone as a Precursor

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-Depth Technical Guide to α -Bromopropiophenone (CAS 2114-00-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084759#bromopropiophenone-cas-number-2114-00-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com